molecular formula C14H17N3O3S2 B2635647 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 923510-55-8

1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2635647
CAS No.: 923510-55-8
M. Wt: 339.43
InChI Key: IEZHZSUSSSQUIH-UHFFFAOYSA-N
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Description

Structural Significance of Benzo[d]thiazole-Piperazine Hybrid Scaffolds

The benzo[d]thiazole-piperazine hybrid scaffold is a cornerstone of modern medicinal chemistry, offering a balance of rigidity and flexibility that enhances target engagement. The benzo[d]thiazole moiety, characterized by a benzene ring fused to a thiazole, contributes aromaticity and electron-withdrawing properties, facilitating π-π stacking and hydrogen-bonding interactions with biological targets. Piperazine, a six-membered diamine ring, introduces conformational flexibility, improving solubility and enabling spatial optimization of substituents for enhanced binding affinity.

Hybridization and Bioactivity

The fusion of these moieties creates synergistic effects. For instance, benzothiazole-piperazine hybrids have demonstrated antiproliferative activity against cancer cell lines (e.g., HCT116 and MCF7) by interfering with DNA replication and enzyme function. In Alzheimer’s disease research, analogous hybrids inhibit acetylcholinesterase (AChE) and β-amyloid aggregation, underscoring their multifunctional potential. The methylsulfonyl group in 1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone further augments these properties by enhancing hydrophilicity and stabilizing interactions with polar residues in enzyme active sites.

Table 1: Comparative Bioactivity of Selected Benzo[d]thiazole-Piperazine Hybrids
Compound Target Activity Key Structural Features Reference
PBTZ169 (Macozinone) Antitubercular (DprE1 inhibition) Nitro group, trifluoromethyl
Compound 2j AChE Inhibition Dihalo-substituted benzyl
1-(4-(4-(Methylsulfonyl)... Structural optimization Methylsulfonyl, acetyl terminus

Historical Development of Sulfonyl-Substituted Heterocyclic Compounds

The incorporation of sulfonyl groups into heterocycles marks a pivotal shift in drug design, driven by the need to improve solubility and target specificity. Early heterocyclic compounds, such as simple benzothiazoles, exhibited limited bioavailability due to hydrophobicity. The introduction of sulfonyl groups addressed these challenges by introducing polar sulfone (-SO₂-) motifs, which enhance water solubility and facilitate hydrogen bonding with biological targets.

Evolution of Sulfonyl-Based Modifications

In antitubercular research, sulfonyl-piperazine benzothiazinones like PBTZ169 demonstrated that sulfonyl groups improve both potency and pharmacokinetics. These compounds inhibit DprE1, a critical enzyme in Mycobacterium tuberculosis, by forming covalent adducts with catalytic cysteine residues. Similarly, sulfonyl-substituted thiazole-piperazine derivatives have shown antiplasmodial activity against Plasmodium falciparum, with EC₅₀ values in the nanomolar range. The methylsulfonyl group in 1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone represents a refinement of this strategy, balancing electronic effects and steric bulk to optimize binding.

Mechanistic Insights

Sulfonyl groups exert dual electronic and steric influences:

  • Electronic Effects : The strong electron-withdrawing nature of the sulfonyl group polarizes adjacent bonds, increasing reactivity toward nucleophilic residues (e.g., cysteine thiols).
  • Steric Effects : Bulky sulfonyl substituents restrict conformational freedom, preorganizing the molecule for optimal target engagement.

Properties

IUPAC Name

1-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-10(18)16-6-8-17(9-7-16)14-15-13-11(21-14)4-3-5-12(13)22(2,19)20/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZHZSUSSSQUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Benzothiazole Core:

      Starting Material: 2-aminothiophenol.

      Reaction: Cyclization with a carboxylic acid derivative (e.g., chloroacetic acid) under acidic conditions to form the benzothiazole ring.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an analgesic agent due to its interactions with opioid receptors. Research indicates that compounds with similar structural features exhibit significant antinociceptive effects . Docking studies suggest that the thiazole and piperazine components may facilitate critical interactions with pain modulation receptors, making it a candidate for pain relief therapies .

Table 1: Biological Activities of 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Activity Mechanism Potential Applications
AntinociceptiveInteraction with opioid receptorsPain management
AnticonvulsantModulation of glutamate receptorsTreatment of epilepsy
AntibacterialInhibition of bacterial growthInfection treatment
AnticancerInduction of apoptosis in cancer cellsCancer therapy

Antinociceptive Effects

A study focused on synthesizing thiazole-piperazine derivatives, including 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, demonstrated promising results in pain relief models. The synthesized compounds were tested for their ability to alleviate pain in animal models, showing significant antinociceptive activity .

Anticonvulsant Activity

The thiazole moiety is known for its anticonvulsant properties. Research has shown that derivatives containing thiazole rings can effectively reduce seizure activity in animal models. The structural characteristics of 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone may enhance its efficacy as an anticonvulsant agent .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of thiazole derivatives. The presence of the methylsulfonyl group enhances solubility and reactivity, making these compounds effective against various bacterial strains. This application is particularly relevant in the development of new antibiotics to combat resistant strains .

Anticancer Research

The compound's structural features suggest potential applications in cancer therapy. Compounds featuring thiazole derivatives have shown efficacy in inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is warranted to explore the specific mechanisms by which 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone exerts its anticancer effects .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of thiazole-piperazine hybrids, including 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone:

  • Antinociceptive Study : A series of thiazole-piperazine compounds were synthesized and evaluated for their analgesic properties using formalin and hot plate tests. The results demonstrated that certain derivatives exhibited significant pain-relieving effects comparable to standard analgesics .
  • Anticonvulsant Activity : In a study assessing various thiazole derivatives for anticonvulsant activity, it was found that modifications to the piperazine ring could enhance efficacy against seizures induced by pentylenetetrazol .
  • Antibacterial Evaluation : A range of thiazole-based compounds was tested against clinical isolates of bacteria, revealing that some derivatives showed superior antibacterial activity compared to existing antibiotics .

Mechanism of Action

The mechanism of action of 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzyme active sites, while the piperazine moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The methylsulfonyl group may contribute to the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Key Differentiators and Implications

  • Triazole vs. Thioether Linkers: Triazole-substituted analogs () exhibit higher molecular weights and hydrogen-bonding capacity, whereas thioether derivatives () may offer redox-modulating properties. The target compound’s ethanone group provides a neutral, flexible linker.
  • Anticancer Mechanisms : While triazole and urea derivatives () target tubulin and kinases, respectively, the methylsulfonyl-benzothiazole motif in the target compound may inhibit topoisomerases or proteasomes, warranting further mechanistic studies.

Biological Activity

1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and a benzo[d]thiazole moiety, both of which are known for their pharmacological significance. This article aims to summarize the biological activity of this compound, focusing on its role as an intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors and its potential applications in treating various conditions.

Structural Characteristics

The structural formula of 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can be described as follows:

  • Molecular Formula : C17H20N4O2S
  • Molecular Weight : 348.43 g/mol

The compound's structure includes:

  • A methylsulfonyl group , enhancing solubility and reactivity.
  • A benzo[d]thiazole moiety , known for its biological activity.
  • A piperazine ring , commonly found in various pharmaceuticals.

Biological Activity Overview

1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone itself may not exhibit significant direct biological activities; however, it serves as a crucial precursor in the synthesis of compounds with notable pharmacological effects.

1. COX-2 Inhibition

The primary application of this compound is as an intermediate in developing COX-2 inhibitors, which are vital for treating inflammatory conditions such as arthritis. COX-2 inhibitors work by reducing inflammation and pain associated with these disorders. Research indicates that derivatives of this compound have shown efficacy in inhibiting COX enzymes, particularly COX-2, which plays a significant role in inflammatory processes.

2. Antinociceptive Effects

Studies have demonstrated that compounds similar to 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone exhibit antinociceptive properties. These compounds interact with various biological targets, including opioid receptors, suggesting potential analgesic effects .

3. Anticancer Activity

The benzo[d]thiazole component has been linked to anticancer properties. Several studies have reported that thiazole derivatives can exhibit cytotoxic activity against various cancer cell lines. The presence of specific substituents on the thiazole ring can enhance this activity, indicating that structural modifications can lead to improved therapeutic outcomes .

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds related to 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone:

Study Findings
Investigated the synthesis of thiazole-piperazine hybrids showing significant antinociceptive effects in animal models.Compounds demonstrated potential for pain relief, warranting further investigation into their mechanisms.
Evaluated the cytotoxicity of thiazole derivatives against cancer cell lines (e.g., J774A.1 macrophages).Some derivatives exhibited IC50 values comparable to standard anticancer drugs, indicating potential for development as anticancer agents.
Focused on the development of compounds with activity against antibiotic-resistant bacteria such as Acinetobacter baumannii.Highlighted the importance of thiazole derivatives in addressing critical public health challenges posed by resistant pathogens.

The mechanism by which 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone and its derivatives exert their biological effects involves several biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in neurotransmission, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are crucial targets in Alzheimer's disease treatment.
  • Amyloid-beta Aggregation : Inhibition of amyloid-beta aggregation has been observed, suggesting neuroprotective properties that could be beneficial in neurodegenerative diseases.

Q & A

Q. Table 1: Key Synthetic Parameters for Derivatives

Derivative ClassReaction Time (h)Yield (%)Purity (%)Reference
Benzothiazole-piperazine12–2458–83≥95
Electrochemically modified6–865–75≥90
Green chemistry analogs4–680–85≥98

Q. Table 2: Antiproliferative Activity of Selected Derivatives

CompoundCell Line (IC₅₀, µM)Key SubstituentReference
6a (Phenylthio derivative)MCF-7: 8.2-SPh
5i (Triazole hybrid)HeLa: 6.5-N-N-triazole
Electrochemically modifiedA549: 12.4-S-benzothiazole

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